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A comprehensive guide comparing key spectroscopic techniques for the structural validation of
(Diphenylphosphoryl)methanol has been developed for researchers, scientists, and
professionals in drug development. This guide provides a detailed analysis of Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for
(Diphenylphosphoryl)methanol and its structural analog, Diphenylmethanol, offering a clear
comparison of their spectroscopic signatures.

(Diphenylphosphoryl)methanol is an organophosphorus compound with increasing interest
in synthetic chemistry and materials science. Accurate structural confirmation is paramount for
its application. This guide presents experimental data in clearly structured tables, details the
methodologies for each spectroscopic technique, and includes visualizations to elucidate the
experimental workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for
(Diphenylphosphoryl)methanol and Diphenylmethanol.

Table 1: *H NMR Data (CDCIs)
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Table 2: 2*C NMR Data (CDCls)

Compound

Chemical Shift (6) ppm

(Diphenylphosphoryl)methanol

Spectral data available in databases such as

SpectraBase[1]

Diphenylmethanol

143.8, 128.5, 127.6, 126.5, 76.3

Table 3: 3P NMR Data

Compound

Chemical Shift (8) ppm

(Diphenylphosphoryl)methanol

Spectral data available in databases such as

SpectraBase[1]

Diphenylmethanol

Not Applicable

Table 4: Infrared (IR) Spectroscopy Data
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Functional Group

Compound Absorption Bands (cm~?) .
Assignment
Spectral data available in
) databases such as P=0, O-H, C-H (aromatic),
(Diphenylphosphoryl)methanol ]
SpectraBase (KBr wafer C=C (aromaitic)
technique)[1]
Diphenylmethanol 3200-3600 (broad) O-H stretch
3000-3100 C-H stretch (aromatic)
1500-1600 C=C stretch (aromatic)
Table 5: Mass Spectrometry (MS) Data
Compound Molecular lon (m/z) Key Fragment lons (m/z)
(Diphenylphosphoryl)methanol 232 [M]* 202, 201, 77[1]
Diphenylmethanol 184 [M]*+ 167, 152, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs). The solution was filtered into a 5 mm NMR tube.

e 'H NMR Spectroscopy: *H NMR spectra were recorded on a 400 MHz spectrometer. Data
were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard (0.00 ppm).

e 13C NMR Spectroscopy: 3C NMR spectra were recorded on a 101 MHz spectrometer with
proton decoupling. Chemical shifts are reported in ppm relative to the CDCIs solvent peak
(77.16 ppm).
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e 3P NMR Spectroscopy: 3P NMR spectra were acquired on a 162 MHz spectrometer with
proton decoupling. Chemical shifts are reported in ppm relative to an external 85% H3POas
standard (0.00 ppm).

2. Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the compound was ground with
dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then
pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer in the range of 4000-400 cm~1. A background spectrum of a pure KBr pellet
was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS) equipped with a capillary column.

« lonization: Electron ionization (El) was used with an ionization energy of 70 eV.

e Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a
quadrupole mass analyzer.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of
(Diphenylphosphoryl)methanol.
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Caption: General workflow for spectroscopic analysis.
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Caption: Information from each spectroscopic technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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